6-Iodo-2,3-difluorobenzeneethanol
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Overview
Description
6-Iodo-2,3-difluorobenzeneethanol is an organic compound with the molecular formula C8H7F2IO. It is characterized by the presence of iodine, fluorine, and hydroxyl functional groups attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of 6-Iodo-2,3-difluorobenzeneethanol may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and catalysts is crucial to achieve the desired product yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2,3-difluorobenzeneethanol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine or fluorine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
6-Iodo-2,3-difluorobenzeneethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Iodo-2,3-difluorobenzeneethanol involves its interaction with specific molecular targets. The presence of iodine and fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibitory or modulatory effects on biological pathways . The hydroxyl group can also participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
6-Iodo-2,3-difluorobenzene: Lacks the ethanol group, making it less versatile in certain reactions.
2,3-Difluorobenzeneethanol: Lacks the iodine atom, which can affect its reactivity and applications.
6-Iodo-2-fluorobenzeneethanol: Contains only one fluorine atom, which may alter its chemical properties.
Uniqueness
6-Iodo-2,3-difluorobenzeneethanol is unique due to the combination of iodine, fluorine, and hydroxyl functional groups.
Properties
Molecular Formula |
C8H7F2IO |
---|---|
Molecular Weight |
284.04 g/mol |
IUPAC Name |
2-(2,3-difluoro-6-iodophenyl)ethanol |
InChI |
InChI=1S/C8H7F2IO/c9-6-1-2-7(11)5(3-4-12)8(6)10/h1-2,12H,3-4H2 |
InChI Key |
MWIQTECJGGLYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1F)F)CCO)I |
Origin of Product |
United States |
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